Bornaprina

Descripción general

Descripción

Bornaprine es un medicamento anticolinérgico sintético que se utiliza principalmente para tratar la enfermedad de Parkinson y otros trastornos como la hiperhidrosis . Fue sintetizado por primera vez en 1960 por el científico alemán H Haas . Bornaprine es conocido por sus potentes efectos anticolinérgicos, que ayudan a aliviar síntomas como acinesia, temblores y síntomas psicológicos asociados con la enfermedad de Parkinson .

Aplicaciones Científicas De Investigación

Bornaprine tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Bornaprine ejerce sus efectos al antagonizar no selectivamente los receptores muscarínicos de acetilcolina, específicamente los receptores M1 y M2 . Este antagonismo inhibe la acción de la acetilcolina, un neurotransmisor involucrado en varios procesos fisiológicos, lo que lleva a una reducción de los síntomas como temblores y acinesia en la enfermedad de Parkinson . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la señalización colinérgica en el sistema nervioso central .

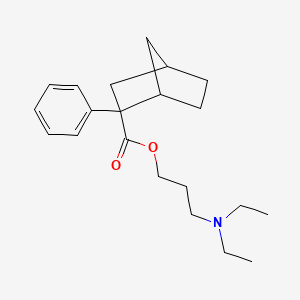

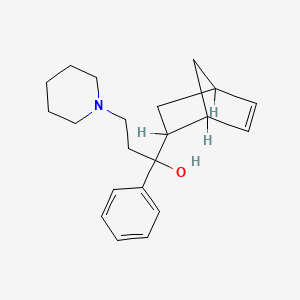

Métodos De Preparación

Bornaprine se sintetiza a través de una serie de reacciones químicas que implican la esterificación del ácido 2-norbornanocarboxílico con 3-dietilaminopropanol . Las condiciones de reacción típicamente involucran el uso de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida para facilitar el proceso de esterificación . Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para lograr rendimientos más altos y pureza del producto final .

Análisis De Reacciones Químicas

Bornaprine experimenta diversas reacciones químicas, que incluyen:

Oxidación: Bornaprine se puede oxidar para formar su derivado correspondiente de N-óxido.

Reducción: El compuesto se puede reducir para formar su derivado de amina correspondiente.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como la azida de sodio para las reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Comparación Con Compuestos Similares

Bornaprine es único entre los medicamentos anticolinérgicos debido a su alta potencia y efectividad en el tratamiento de los síntomas de la enfermedad de Parkinson . Los compuestos similares incluyen:

Trihexifenidilo: Otro medicamento anticolinérgico utilizado para tratar la enfermedad de Parkinson, pero con una estructura química y potencia diferentes.

Benzotropina: Un agente anticolinérgico con usos terapéuticos similares pero diferentes propiedades farmacocinéticas.

La singularidad de Bornaprine radica en su estructura química específica y su alta afinidad por los receptores muscarínicos de acetilcolina, lo que lo convierte en una opción de tratamiento potente y eficaz para la enfermedad de Parkinson .

Propiedades

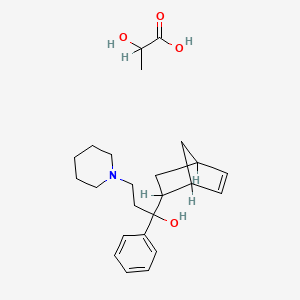

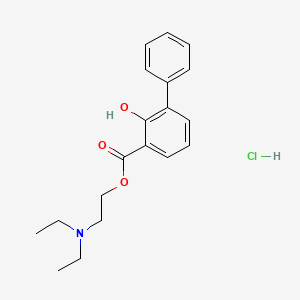

IUPAC Name |

3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNMABJZSXTKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864944 | |

| Record name | 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20448-86-6 | |

| Record name | Bornaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20448-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

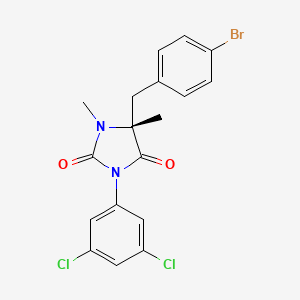

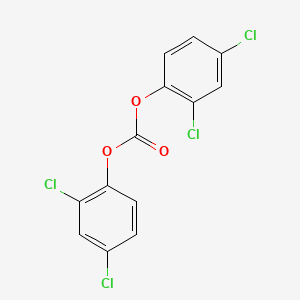

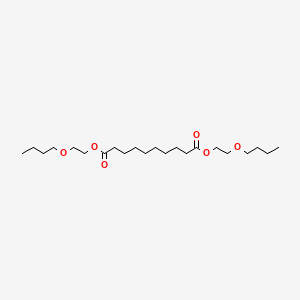

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

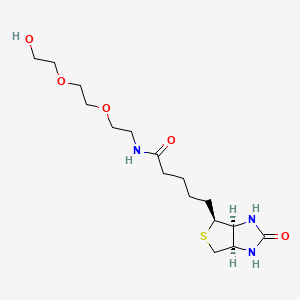

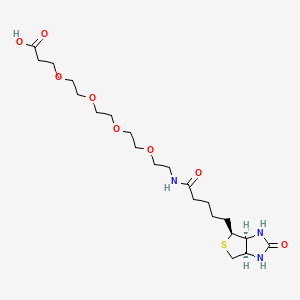

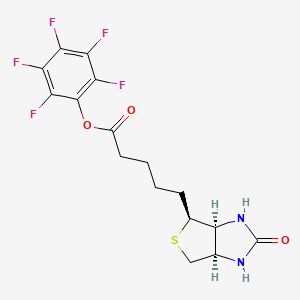

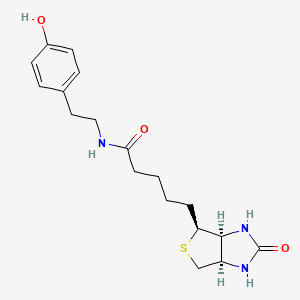

Feasible Synthetic Routes

Q1: What is the mechanism of action of Bornaprine?

A1: Bornaprine hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]

Q2: What is the chemical structure of Bornaprine?

A2: Bornaprine is a racemic mixture of exo and endo epimers. The chemical name for Bornaprine hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []

Q3: Are there any known metabolites of Bornaprine, and do they possess similar activity?

A3: Yes, Bornaprine undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of Bornaprine exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []

Q4: How is Bornaprine metabolized in different species?

A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of Bornaprine and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []

Q5: What is the pharmacokinetic profile of Bornaprine?

A5: Bornaprine is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []

Q6: Has Bornaprine demonstrated efficacy in treating conditions other than Parkinson's Disease?

A6: Yes, in addition to its use in Parkinson's disease, Bornaprine has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, Bornaprine has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []

Q7: What are the known side effects associated with Bornaprine?

A7: As an anticholinergic drug, Bornaprine may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)